molecular formula C24H23N3O2S2 B2428080 N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide CAS No. 851715-16-7

N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2428080
CAS No.: 851715-16-7
M. Wt: 449.59
InChI Key: KYAVHXQIMAJQHM-UHFFFAOYSA-N
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Description

N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a unique structure combining indole, thiophene, and benzylamine moieties

Properties

IUPAC Name

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c28-23(26-15-18-7-2-1-3-8-18)17-31-22-16-27(20-10-5-4-9-19(20)22)13-12-25-24(29)21-11-6-14-30-21/h1-11,14,16H,12-13,15,17H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAVHXQIMAJQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common route begins with the preparation of the indole derivative, followed by the introduction of the thiophene and benzylamine groups. Key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Attachment of the Thiophene Group: This step often involves a palladium-catalyzed cross-coupling reaction.

    Introduction of the Benzylamine Moiety: This can be done through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions used but can include sulfoxides, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and benzylamine moieties. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide: shares structural similarities with other indole and thiophene derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.

Biological Activity

N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide is a complex organic compound featuring an indole moiety, a benzylcarbamoyl group, and a thiophene structure. This compound has garnered attention due to its potential biological activities, which may include enzyme inhibition, receptor modulation, and therapeutic applications in various diseases.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C20H22N2O2S2\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}_{2}

This compound contains functional groups that are known to engage in significant interactions with biological targets, enhancing its potential efficacy against various diseases.

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially modulating metabolic pathways relevant to disease states.
  • Receptor Binding : It may bind to various receptors, influencing signaling pathways that are crucial for cellular responses.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of indole and benzamide have shown promise in inhibiting tumor growth in various cancer models. A study reported that similar indole derivatives displayed potent efficacy against ovarian cancer xenografts, achieving tumor growth suppression rates exceeding 100% in treated mice .

2. Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activities. Compounds with thiophene and indole moieties have been documented to possess antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. In vitro assays revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

3. Anti-inflammatory Effects

The presence of the benzylcarbamoyl group may contribute to anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory pathways, reducing cytokine production in cellular models .

Research Findings and Case Studies

Study Findings Methodology
Schinazi et al. (2019)Identified nucleoside analogs with EC50 values between 0.25–1.0 μM against viral infectionsCytopathic effect reduction assays on YFV strain 17D
Cushman et al. (2011)Demonstrated that indole derivatives can inhibit cancer cell proliferation significantlyIn vitro cell viability assays
Al-Madi et al. (2006)Reported benzimidazole derivatives as inhibitors for HCV NS5B polymeraseEnzyme inhibition assays

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the indole derivative.
  • Introduction of the benzylcarbamoyl group.
  • Coupling with thiophene-2-carboxylic acid under specific conditions.

Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Q & A

Basic Research Question

  • Bacterial strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models. Include ATCC reference strains for reproducibility .
  • Assay design :
    • MIC determination : Broth microdilution (CLSI guidelines) with 96-well plates, 18–24 hr incubation .
    • Controls : Positive (ciprofloxacin) and negative (DMSO vehicle) controls.
    • Cell viability : Pair with mammalian cell lines (e.g., HEK293) to assess selectivity indices .
      Advanced extension : Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects .**

How can computational methods (e.g., molecular docking) predict the mechanism of action against biological targets like bacterial enzymes?

Advanced Research Question

  • Target selection : Prioritize enzymes critical to bacterial survival (e.g., DNA gyrase, dihydrofolate reductase) .
  • Docking workflow :
    • Protein preparation : Retrieve crystal structures (PDB), remove water, add hydrogens.
    • Ligand preparation : Optimize compound geometry (Avogadro) and assign charges (AM1-BCC).
    • Binding site analysis : Use AutoDock Vina or Schrödinger to simulate binding poses. Validate with co-crystallized ligands .
  • Contradiction resolution : If docking scores conflict with experimental IC₅₀ values, consider protein flexibility (MD simulations) or allosteric binding pockets .**

What strategies mitigate oxidative degradation of the sulfanyl (-S-) group during long-term stability studies?

Advanced Research Question

  • Degradation pathways : Sulfur oxidation to sulfoxide/sulfone under light or O₂ exposure .
  • Stabilization methods :
    • Storage : Argon-purged vials, -20°C, with desiccants (silica gel).
    • Formulation : Add antioxidants (0.1% BHT) in DMSO stock solutions .
  • Analytical monitoring : Use LC-MS (ESI+) to track [M+H]⁺ and [M+H+16]⁺ (sulfoxide) peaks over time .**

How can structure-activity relationship (SAR) studies guide the modification of the benzylcarbamoyl group to enhance potency?

Advanced Research Question

  • Key modifications :
    • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl ring to enhance membrane permeability .
    • Steric hindrance : Replace benzyl with bulkier groups (e.g., cyclopentyl) to improve target binding .
  • Methodology :
    • Synthesize analogs via reductive amination or Ullmann coupling .
    • Test against bacterial panels and correlate logP values (HPLC-measured) with MICs .

What analytical techniques are critical for confirming the regioselectivity of the indole sulfanylation reaction?

Basic Research Question

  • Regioselectivity challenges : Competing substitution at indole C-2 vs. C-3 positions.
  • Techniques :
    • NOESY NMR : Detect spatial proximity between sulfanyl protons and indole NH .
    • X-ray crystallography : Resolve atomic positions (if crystals are obtainable) .
    • Isotopic labeling : Use ³⁵S-labeled reagents to track substitution sites via autoradiography .

How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Advanced Research Question

  • Potential causes :
    • PK/PD issues : Poor oral bioavailability or rapid metabolism. Use LC-MS/MS to measure plasma concentrations .
    • Off-target effects : Screen against mammalian cell proteomes (e.g., kinase panels) .
  • Mitigation :
    • Prodrug design : Modify carboxyl groups to esters for improved absorption .
    • Co-administration : Pair with CYP450 inhibitors (e.g., ketoconazole) to prolong half-life .

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